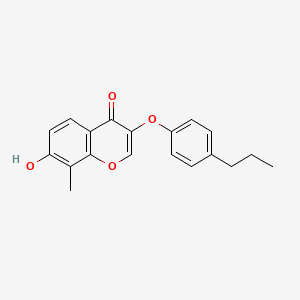
2,3-dihydro-4H-chromen-4-one O-(3,4-dichlorobenzoyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dihydro-4H-chromen-4-one O-(3,4-dichlorobenzoyl)oxime is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects. In
科学的研究の応用
2,3-dihydro-4H-chromen-4-one O-(3,4-dichlorobenzoyl)oxime has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of 2,3-dihydro-4H-chromen-4-one O-(3,4-dichlorobenzoyl)oxime is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS) and by reducing oxidative stress. It has also been suggested that this compound may modulate the activity of various signaling pathways involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
2,3-dihydro-4H-chromen-4-one O-(3,4-dichlorobenzoyl)oxime has been found to exhibit unique biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes involved in the production of ROS, including xanthine oxidase and NADPH oxidase. It has also been shown to reduce oxidative stress and inflammation in various cell types. In addition, this compound has been found to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells.
実験室実験の利点と制限
One of the major advantages of using 2,3-dihydro-4H-chromen-4-one O-(3,4-dichlorobenzoyl)oxime in lab experiments is its high purity and stability. This compound can be easily synthesized using various methods and can be stored for long periods of time without degradation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
将来の方向性
There are several future directions for the study of 2,3-dihydro-4H-chromen-4-one O-(3,4-dichlorobenzoyl)oxime. One area of future research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases. Another area of future research is the investigation of the potential use of this compound in the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity.
合成法
The synthesis of 2,3-dihydro-4H-chromen-4-one O-(3,4-dichlorobenzoyl)oxime can be achieved through various methods. One of the most commonly used methods involves the reaction of 3,4-dichlorobenzoyl chloride with 2,3-dihydro-4H-chromen-4-one in the presence of sodium hydroxide and hydroxylamine hydrochloride. This method yields a high purity product and has been used extensively in scientific research.
特性
IUPAC Name |
[(Z)-2,3-dihydrochromen-4-ylideneamino] 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c17-12-6-5-10(9-13(12)18)16(20)22-19-14-7-8-21-15-4-2-1-3-11(14)15/h1-6,9H,7-8H2/b19-14- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQREQLLXRMNMD-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1=NOC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1COC2=CC=CC=C2/C1=N\OC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4Z)-3,4-Dihydro-2H-1-benzopyran-4-ylidene]amino 3,4-dichlorobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5910871.png)
![4-{[benzyl(methyl)amino]methyl}-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B5910873.png)

![N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B5910900.png)

![4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid](/img/structure/B5910904.png)
![methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate](/img/structure/B5910908.png)
![2-[9H-fluoren-2-yl(hydroxyimino)methyl]benzoic acid](/img/structure/B5910909.png)




![3-{2-[2-(1,3-dimethylbutylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5910943.png)